molecular formula C29H30N4O4 B2906453 7-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2034513-80-7

7-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

Numéro de catalogue: B2906453
Numéro CAS: 2034513-80-7
Poids moléculaire: 498.583
Clé InChI: DFLKMEHZKNSGIO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This compound is a heterocyclic derivative featuring a tetrahydroquinazoline-2,4-dione core substituted with a 4-(2,3-dimethylphenyl)piperazine-1-carbonyl group at position 7 and a 4-methoxyphenylmethyl moiety at position 2. The tetrahydroquinazoline-dione scaffold is structurally analogous to bioactive molecules targeting neurological and antimicrobial pathways, while the piperazine and methoxyphenyl groups enhance its pharmacokinetic properties, such as solubility and blood-brain barrier permeability .

Propriétés

IUPAC Name

7-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O4/c1-19-5-4-6-26(20(19)2)31-13-15-32(16-14-31)27(34)22-9-12-24-25(17-22)30-29(36)33(28(24)35)18-21-7-10-23(37-3)11-8-21/h4-8,10-11,22,24-25H,9,12-18H2,1-3H3,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTXGRBDTNMNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCC4C(C3)NC(=O)N(C4=O)CC5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

7-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

  • Molecular Formula : C29H36N4O4
  • Molecular Weight : 498.583 g/mol
  • IUPAC Name : 7-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

The compound's biological activity is primarily attributed to its interactions with various neurotransmitter receptors and enzymes. It has been shown to exhibit affinity for dopamine receptors and may influence signaling pathways related to neuropharmacology.

Antidepressant Effects

Research indicates that derivatives of piperazine compounds can possess antidepressant-like effects. A study involving similar piperazine derivatives demonstrated their ability to enhance serotonergic transmission, which is crucial for mood regulation .

Anticancer Properties

Preliminary studies suggest that the compound may have anticancer activity. In vitro tests have shown that it can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Its structural similarity to known antimicrobial agents suggests potential effectiveness against various bacterial strains. Further studies are needed to quantify its efficacy and mechanism of action in this context .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantEnhances serotonergic transmission
AnticancerInhibits cancer cell proliferation
AntimicrobialPotential effectiveness against bacteria

Case Studies

  • Antidepressant Activity : A study on piperazine derivatives indicated that compounds with similar structures could significantly reduce depressive-like behaviors in animal models. The study highlighted the importance of the piperazine moiety in enhancing serotonin receptor binding affinity.
  • Anticancer Activity : In vitro assays conducted on breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
  • Antimicrobial Activity : A comparative analysis of various piperazine derivatives showed that certain modifications in the structure led to increased antibacterial activity against Gram-positive bacteria.

Comparaison Avec Des Composés Similaires

Piperazine-Containing Heterocycles

Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate ()

  • Structural Similarity : Contains a 2-methoxyphenylpiperazine group, similar to the 4-methoxyphenylmethyl substituent in the target compound.
  • Key Differences : The piperidine-carboxylate core lacks the tetrahydroquinazoline-dione ring system, which may reduce affinity for specific enzymatic targets.
  • Activity : Piperazine derivatives like this are often evaluated for CNS activity due to their dopamine receptor interactions .

1-(2-Methoxyphenyl)piperazine Derivatives ()

  • Structural Similarity : The 2-methoxyphenyl group is structurally analogous to the 4-methoxyphenylmethyl group in the target compound.
  • Activity : Such derivatives exhibit analgesic properties, with substituent position (ortho vs. para) influencing receptor selectivity (e.g., serotonin vs. dopamine receptors) .

Tetrahydroquinazoline Derivatives

Activity: Such scaffolds are associated with anticonvulsant and antimicrobial effects, depending on substituents .

C. Antimicrobial Thiadiazole-Piperazine Hybrids ()

1,3,4-Thiadiazole Derivatives

  • Structural Similarity : Piperazine-thiadiazole hybrids (e.g., compounds in ) share the piperazine linker but replace the tetrahydroquinazoline-dione with a thiadiazole ring.
  • Activity : These compounds demonstrate potent antimicrobial activity against E. coli and C. albicans, with MIC values as low as 4 µg/mL. The thiadiazole group enhances membrane penetration compared to bulkier dione systems .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Piperazine ring functionalization : Coupling the 2,3-dimethylphenyl group to the piperazine moiety via carbamoylation or nucleophilic substitution .
  • Quinazoline core assembly : Cyclization of substituted anthranilic acid derivatives with urea or thiourea, followed by alkylation with 4-methoxybenzyl groups .
  • Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium) is commonly used to isolate the final product .
    • Critical Note : Reaction yields vary significantly with pH, temperature, and solvent selection (e.g., dimethylformamide for polar intermediates) .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structure and purity?

  • Methodological Answer :

  • 1H/13C NMR : Essential for verifying aromatic protons (6.5–8.0 ppm), piperazine carbons (~45–55 ppm), and carbonyl groups (~165–175 ppm) .
  • IR Spectroscopy : Confirms the presence of C=O (1680–1720 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight accuracy (±0.001 Da) .

Q. What are the recommended conditions for handling and storing this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid contact with oxidizing agents (e.g., HNO₃), which may produce toxic fumes (CO, NOx) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound, particularly in multi-step processes?

  • Methodological Answer :

  • Step-Specific Optimization :
  • Carbamoylation : Use coupling agents like EDCI/HOBt in anhydrous DMF to enhance electrophilic reactivity .
  • Cyclization : Microwave-assisted synthesis (80–100°C, 30 min) improves quinazoline ring formation efficiency .
  • Byproduct Mitigation : Monitor pH during aqueous workups (pH 7–8) to minimize side-product formation .
    • Data Contradiction : Yields for similar compounds vary due to substituent electronic effects (e.g., electron-withdrawing groups slow carbamoylation) .

Q. What strategies resolve contradictions in biological activity data between this compound and structurally similar analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replace 4-methoxyphenyl with 4-chlorophenyl) and test in parallel assays .
  • Target-Specific Assays : Use radioligand binding studies (e.g., dopamine D3 receptor) to isolate confounding variables like off-target effects .
    • Case Study : Analogs lacking the benzotriazinone moiety show reduced receptor affinity, highlighting its role in target engagement .

Q. How can computational modeling complement experimental data to predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model binding to dopamine receptors, focusing on piperazine-carbamoyl interactions .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) to assess binding free energy (ΔG) .
    • Validation : Cross-reference computational predictions with in vitro IC₅₀ values from enzyme inhibition assays .

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